molecular formula C11H13NO2 B8586546 N-(4-methoxyphenyl)but-3-enamide

N-(4-methoxyphenyl)but-3-enamide

Cat. No.: B8586546
M. Wt: 191.23 g/mol
InChI Key: BDJNAIMAVKLWCA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)but-3-enamide is a chemical compound offered for research and development purposes. As an N-aryl acrylamide derivative, it features a methoxyphenyl group and an unsaturated enamide chain, a structure often investigated for its potential in organic synthesis and as a building block for more complex molecules . Related N-(methoxyphenyl) amide compounds are of significant interest in medicinal chemistry research for their biological activities . The molecular framework is similar to other compounds studied for their potential as kinase inhibitors and for other pharmacological properties . Researchers can utilize this compound as a precursor in synthesizing heterocyclic systems or as a core structure in the development of novel chemical entities. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-methoxyphenyl)but-3-enamide

InChI

InChI=1S/C11H13NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h3,5-8H,1,4H2,2H3,(H,12,13)

InChI Key

BDJNAIMAVKLWCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Backbones or Substituents
Compound Name Structural Features Key Differences from N-(4-Methoxyphenyl)but-3-enamide Reference
(E)-2-(Allyloxy)-N-(tert-butyl)-4-(4-methoxyphenyl)but-3-enamide Allyloxy group at C2, tert-butyl substituent on the amide nitrogen Enhanced steric bulk; potential for radical or cyclization reactions
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Prop-2-enamide backbone with dihydroxyphenylethanolamine chain Additional hydroxyl groups improve solubility and anti-inflammatory activity
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Acetamide core with sulfonylquinazoline substituent Sulfonylquinazoline moiety enhances anticancer activity
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Thiazole-hydrazine scaffold Heterocyclic backbone confers cardioprotective properties
N-(4-Methoxyphenyl)retinamide Retinoid-linked structure Apoptosis induction in bladder cancer cells

Key Observations :

  • Backbone Modifications : The replacement of the but-3-enamide backbone with prop-2-enamide (e.g., compound 10 in ) or thiazole rings () alters conformational flexibility and electronic distribution, impacting target binding.
  • Substituent Effects : The addition of hydroxyl groups (as in ) increases hydrophilicity and anti-inflammatory activity, while bulky substituents like tert-butyl () may improve metabolic stability.

Contrasts :

  • The anti-inflammatory activity of this compound derivatives is highly dependent on hydroxylation patterns (e.g., compound 2 in vs. non-hydroxylated analogs).
  • While phenylretinamides () and sulfonylquinazoline acetamides () both exhibit anticancer effects, their mechanisms diverge: retinamides induce apoptosis, whereas sulfonylquinazolines may target kinase signaling.
Physicochemical and Crystallographic Properties
  • Hydrogen-Bonding Networks: N-(4-Methoxyphenyl)piperazin-ium salts (e.g., compounds I–III in ) form infinite chains via N–H···O and O–H···O interactions, enhancing crystal stability.
  • Solubility: Hydroxylated analogs (e.g., compound 10 in ) exhibit higher aqueous solubility compared to non-polar derivatives like the tert-butyl-substituted but-3-enamide in .

Preparation Methods

Reaction Mechanism and Optimization

The direct N-dehydrogenation of amides to enamides represents a paradigm shift in enamide synthesis. By employing lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf~2~O) in diethyl ether, tertiary amides undergo α-deprotonation followed by electrophilic activation, yielding N-(4-methoxyphenyl)but-3-enamide (Fig. 1A). Critical optimization revealed:

  • LiHMDS superiority : Substituting LiHMDS with NaHMDS or KHMDS reduced yields by 30–40% due to weaker base strength and solvation effects.

  • Solvent dependency : Diethyl ether outperformed THF and DME, achieving 89% isolated yield versus ≤70% in alternatives.

  • Temperature control : Reactions conducted at −15°C minimized side reactions, while elevated temperatures promoted polymerization of ethereal solvents.

Table 1: Optimization of Electrophilic Activation Conditions

BaseSolventTemperatureYield (%)
LiHMDSEt~2~O−15°C89
NaHMDSEt~2~O−15°C52
LiHMDSTHF−15°C71
LiHMDSEt~2~O25°C63

Substrate Scope and Limitations

The protocol exhibits broad compatibility with electron-rich aryl groups. For this compound, para-methoxy substitution enhances reactivity due to resonance stabilization of the intermediate keteniminium ion. However, sterically hindered substrates (e.g., ortho-methyl derivatives) require extended reaction times (24 h vs. 6 h). Gram-scale synthesis (10 mmol) confirmed scalability, yielding 8.9 g (86%) with minimal purification.

Active Ester-Mediated Synthesis via N,O-Dimethylhydroxylamine

Stepwise Acylation Protocol

Patent literature describes a two-step sequence starting from trans-4-methoxycinnamic acid (Scheme 2B):

  • Active ester formation : Treatment with isobutyl chloroformate and 4-methylmorpholine in DMF at −5°C generates a mixed carbonate intermediate.

  • Nucleophilic displacement : Reaction with N,O-dimethylhydroxylamine hydrochloride affords the Weinreb amide precursor, which undergoes elimination to yield the enamide.

Table 2: Key Reaction Parameters for Active Ester Method

StepReagentSolventTemperatureTimeYield (%)
1Isobutyl chloroformateDMF−5°C25 min95 (crude)
2N,O-DimethylhydroxylamineDMF0–10°C6 h78

Practical Considerations

  • Workup challenges : Quenching with 0.5 N HCl followed by dichloromethane extraction minimized emulsion formation.

  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) provided analytically pure product, though residual DMF complicated isolation.

Acyl Chloride Route with Amine Coupling

General Procedure and Modifications

A modular approach involves converting 4-methoxycinnamic acid to its acyl chloride derivative using oxalyl chloride in dichloromethane (DCM). Subsequent coupling with but-3-enamine in the presence of triethylamine yields the target enamide:

  • Acyl chloride synthesis :
    4-MeO-C6H4CH=CHCOOH+(COCl)2DMF, DCM4-MeO-C6H4CH=CHCOCl\text{4-MeO-C}_6\text{H}_4-\text{CH}=\text{CH}-\text{COOH} + \text{(COCl)}_2 \xrightarrow{\text{DMF, DCM}} \text{4-MeO-C}_6\text{H}_4-\text{CH}=\text{CH}-\text{COCl}

  • Amide bond formation :
    4-MeO-C6H4CH=CHCOCl+H2NCH2CH=CH2Et3NN-(4-MeO-phenyl)but-3-enamide\text{4-MeO-C}_6\text{H}_4-\text{CH}=\text{CH}-\text{COCl} + \text{H}_2\text{N}-\text{CH}_2-\text{CH}=\text{CH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-MeO-phenyl)but-3-enamide}

Yield Optimization and Challenges

  • Amine availability : Commercial scarcity of but-3-enamine necessitates in situ preparation via Hofmann elimination or Curtius rearrangement.

  • Side reactions : Conjugated diene formation via Michael addition was suppressed by maintaining reaction temperatures below 0°C.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

ParameterElectrophilic ActivationActive EsterAcyl Chloride
Steps122
Overall Yield (%)8962–7865–72
Functional Group ToleranceHigh (halides, ethers)Moderate (no acids)Low (base-sensitive)
ScalabilityGram-scale demonstratedPilot-scale feasibleLimited by amine
CostHigh (Tf~2~O)ModerateLow

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxyphenyl)but-3-enamide, and how can reaction conditions be optimized for higher yield?

  • Synthetic Routes : The compound is typically synthesized via amidation reactions. For example, analogous compounds like N-(4-amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride are synthesized using 4-amino-2-methoxybenzoic acid and acyl chlorides (e.g., 3-methylbutanoyl chloride) in the presence of a base to drive the reaction .
  • Optimization Strategies :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation.
  • Solvent Choice : Dichloromethane (DCM) or acetonitrile are preferred for their inertness and solubility properties .
  • Catalysts : Sodium hypochlorite (NaOCl) has been used to facilitate oxidative coupling in related butenamide syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures purity (>95%) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Critical for confirming the methoxyphenyl and butenamide moieties. For example, methoxy protons resonate at δ ~3.8 ppm, while vinyl protons in the butenamide group appear as doublets (δ ~5.5–6.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ peaks) .
    • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
    • FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the butenamide moiety influence biological activity, and what analytical methods validate these effects?

  • Key Modifications :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring enhance receptor binding affinity, while methoxy groups improve solubility .
  • Double Bond Geometry : The trans configuration in butenamide derivatives increases steric accessibility for target binding .
    • Validation Methods :
  • Molecular Docking : Predicts interactions with enzymes/receptors (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Enzymatic Assays : Quantifies IC₅₀ values using fluorescence-based or colorimetric methods (e.g., inhibition of β-lactamase) .
  • SAR Studies : Comparative analysis of analogs (e.g., replacing methoxy with ethoxy groups) reveals trends in potency .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?

  • Data Reconciliation Approaches :

  • Standardized Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Reproducing assays under controlled conditions (e.g., 24-hour exposure, 10 µM concentration) minimizes discrepancies .
  • Metabolic Stability Testing : Liver microsome assays identify if rapid degradation (e.g., cytochrome P450 metabolism) alters observed activity .
  • Dose-Response Curves : Multi-point IC₅₀/EC₅₀ profiling distinguishes true efficacy from assay artifacts .
    • Case Study : Inconsistent antimicrobial data for thioanhydride derivatives were resolved by controlling solvent polarity (DMSO vs. ethanol) during bacterial exposure .

Q. What computational and experimental methods are recommended for elucidating the mechanism of action of this compound?

  • Computational Tools :

  • Density Functional Theory (DFT) : Calculates electron distribution in the butenamide group, predicting sites for electrophilic attack .
  • Molecular Dynamics (MD) Simulations : Models ligand-receptor binding kinetics (e.g., interaction with kinase ATP pockets) .
    • Experimental Approaches :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity to immobilized targets (e.g., KD values for EGFR) .
  • Knockout Models : CRISPR-edited cell lines lacking specific receptors confirm target specificity .

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